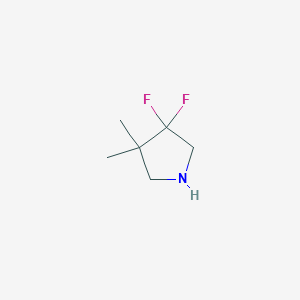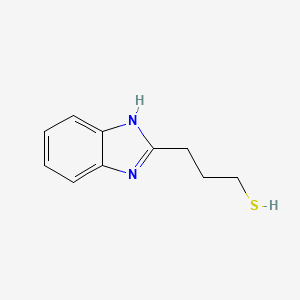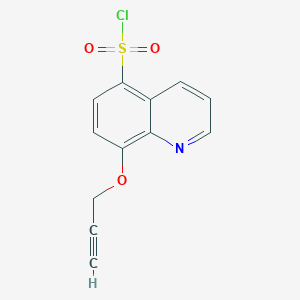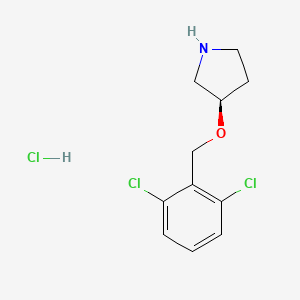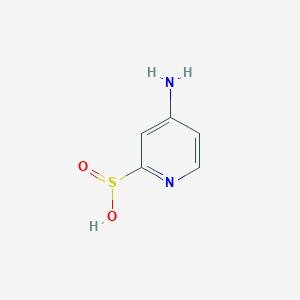
(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound is characterized by the presence of a bromoacetyl group and an isopropyl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one typically involves the reaction of ®-4-isopropyloxazolidin-2-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups.
Reduction: Formation of ®-3-(2-hydroxyacetyl)-4-isopropyloxazolidin-2-one.
Oxidation: Formation of ®-3-(2-carboxyacetyl)-4-isopropyloxazolidin-2-one.
Aplicaciones Científicas De Investigación
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing ones. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reactions, making it valuable in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound with similar reactivity but opposite chirality.
2-bromoacetyl-6-methoxynaphthalene: A compound with a bromoacetyl group but different core structure, used in fluorescent labeling.
2-bromoacetyl bromide: A simpler compound with a bromoacetyl group, used as a reagent in organic synthesis.
Uniqueness
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is unique due to its chiral oxazolidinone ring, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where control over stereochemistry is crucial. Additionally, the presence of both bromoacetyl and isopropyl groups provides a versatile platform for various chemical transformations.
Propiedades
Fórmula molecular |
C8H12BrNO3 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
(4R)-3-(2-bromoacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12BrNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
Clave InChI |
OBCDZJOBILYTMH-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@@H]1COC(=O)N1C(=O)CBr |
SMILES canónico |
CC(C)C1COC(=O)N1C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


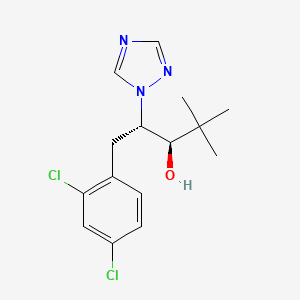

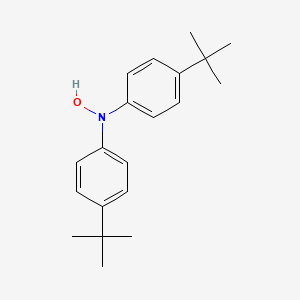
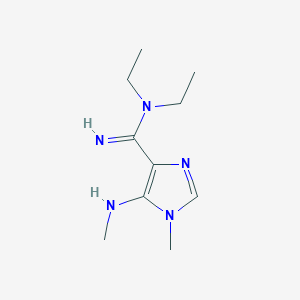
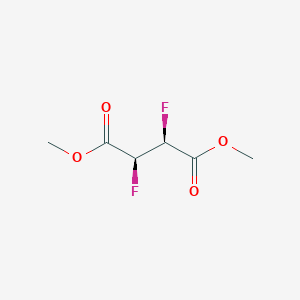
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)
